tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a trifluoroacetyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with trifluoroacetic anhydride. The process is carried out under controlled conditions to ensure the selective formation of the desired compound. Key steps in the synthetic route include:
Starting Material: : The synthesis begins with tert-butyl 3-aminopyrrolidine-1-carboxylate as the primary reactant.
Reaction with Trifluoroacetic Anhydride: : The primary reactant undergoes acylation with trifluoroacetic anhydride in the presence of a base such as triethylamine.
Purification: : The resulting product is purified through techniques like recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, scaling up the synthesis would involve optimizing reaction conditions, ensuring high yields, and employing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate can participate in various chemical reactions, including:
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the trifluoroacetyl group.
Reduction Reactions: : Reduction of the trifluoroacetyl group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Triethylamine: : Used as a base in acylation reactions.
Lithium Aluminum Hydride: : Employed as a reducing agent.
Hydrochloric Acid: : Utilized in hydrolysis reactions.
Major Products Formed
Alcohols: : Formed through reduction reactions.
Carboxylic Acids: : Produced via hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate finds application in various research areas, such as:
Chemistry: : Utilized as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: : Explored for its therapeutic potential in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: : Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, leading to desired chemical or biological effects. The compound's trifluoroacetyl group can form covalent bonds with nucleophilic sites in target molecules, potentially inhibiting enzyme activity or modulating protein function. This mechanism is crucial for its applications in medicinal chemistry and biological research.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-amino-pyrrolidine-1-carboxylate: : A precursor in the synthesis of tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate.
Tert-butyl (3S)-3-(acetylamino)pyrrolidine-1-carboxylate: : Similar structure but with an acetyl group instead of a trifluoroacetyl group.
Tert-butyl (3S)-3-[(chloracetyl)amino]pyrrolidine-1-carboxylate: : Features a chloracetyl group, showcasing different reactivity and properties.
Uniqueness
This compound stands out due to its trifluoroacetyl group, which imparts unique chemical properties such as increased stability and reactivity compared to similar compounds with different acyl groups. Its distinctive structure makes it valuable for specific applications in research and industry.
This deep dive into this compound reveals a compound with intriguing synthesis routes, diverse reactivity, and significant potential in scientific research and industry. How’s that for detailed?
Biological Activity
tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14F3N2O3, with a molecular weight of approximately 290.24 g/mol. The compound features a pyrrolidine ring substituted with a trifluoroacetyl group, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research has demonstrated that compounds containing trifluoroacetyl groups exhibit diverse biological activities, including:
- Antitumor Activity : Some studies suggest that trifluoroacetyl derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Receptor Modulation : The presence of the trifluoroacetyl group can influence the binding affinity to certain receptors, such as adrenergic receptors, enhancing their pharmacological profiles.
Antitumor Activity
A study exploring the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that those with trifluoroacetyl substitutions exhibited significant cytotoxicity against several cancer cell lines. For example, compound variants showed IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism was linked to the activation of intrinsic apoptotic pathways and inhibition of key signaling proteins involved in cell survival.
Antimicrobial Efficacy
Research on related pyrrolidine derivatives indicated promising antimicrobial activity. In vitro assays demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Data Table: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The trifluoroacetyl moiety enhances lipophilicity, facilitating better membrane penetration and receptor interaction.
- Signal Transduction Pathways : The compound may modulate pathways involved in cell survival and proliferation, particularly in cancer cells.
- Enzyme Inhibition : Trifluoroacetyl groups have been shown to inhibit enzymes critical for metabolic processes in pathogens.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-5-4-7(6-16)15-8(17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,17)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSXQUMNKZASE-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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